
Methyl 2-cyclohexyl-3-hydroxypropionate
Overview
Description
Methyl 2-cyclohexyl-3-hydroxypropionate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry
Methyl 2-cyclohexyl-3-hydroxypropionate serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of diverse compounds that are essential in both academic research and industrial applications.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe. Its structural similarity to biologically active compounds makes it a candidate for studying enzyme interactions and metabolic pathways . Preliminary studies suggest it may influence biological processes through hydrogen bonding interactions with proteins and other biomolecules.
Medicine
The therapeutic potential of this compound is being explored, particularly for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant pharmacological activities, which could lead to the development of new drugs targeting pain relief and inflammation .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its properties make it suitable for use in coatings, adhesives, and as a precursor for various polymeric materials .
Case Study 1: Biochemical Probing
A study investigated the use of this compound as a biochemical probe to understand enzyme mechanisms. The compound was shown to interact with specific enzymes, influencing their activity and providing insights into metabolic pathways. This research highlights its potential role in drug discovery .
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in vitro. This study suggests that further exploration could lead to new therapeutic agents for treating inflammatory diseases .
Data Table: Applications Overview
Application Area | Description | Potential Benefits |
---|---|---|
Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |
Biology | Biochemical probe | Insights into enzyme interactions |
Medicine | Anti-inflammatory agent | Potential new treatments for pain relief |
Industry | Specialty chemicals production | Versatile applications in coatings and adhesives |
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural characterization of Methyl 2-cyclohexyl-3-hydroxypropionate?
To confirm the structure, employ 1H NMR and X-ray crystallography . For NMR, integrate signals corresponding to the cyclohexyl group (δ ~1.0–2.3 ppm for axial/equatorial protons) and the hydroxypropionate moiety (δ ~3.6–4.2 ppm for methoxy and hydroxyl groups). Compare observed shifts to literature data for analogous esters . For crystallographic analysis, use SHELX or ORTEP-3 for structure refinement. SHELX is robust for small-molecule refinement, while ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding .
Q. How can synthetic routes for this compound be optimized?
A typical approach involves esterification of 2-cyclohexyl-3-hydroxypropionic acid with methanol under acidic catalysis. To optimize yield:
- Use Dean-Stark traps for water removal.
- Monitor reaction progress via TLC or 1H NMR (disappearance of carboxylic acid proton at δ ~12 ppm).
- Purify via recrystallization (e.g., ether/petroleum ether) to remove unreacted acid .
Q. What purity assessment methods are suitable for this compound?
- High-resolution NMR : Check for absence of impurities (e.g., residual solvents, unreacted starting materials) in δ regions outside expected signals .
- Melting point analysis : Compare to literature values; deviations >2°C suggest impurities.
- HPLC-MS : Use C18 columns with UV detection (λ = 210–220 nm) for quantification .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Contradictions in coupling constants or chemical shifts may arise from conformational flexibility (e.g., cyclohexyl chair-flipping). Solutions include:
- Variable-temperature NMR : Probe dynamic behavior; coalescence temperatures reveal energy barriers.
- DFT calculations : Simulate NMR spectra for different conformers (e.g., using Gaussian or ORCA) and match to experimental data .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .
Q. What strategies improve crystallization for X-ray studies of this compound?
- Solvent screening : Test polar/nonpolar mixtures (e.g., ether/hexane, DCM/methanol).
- Seeding : Introduce microcrystals from prior trials to induce nucleation.
- Temperature gradients : Slow cooling (0.1°C/min) from saturation temperature enhances crystal quality.
SHELXL refinement can handle twinning or disorder common in flexible esters .
Q. How can synthetic byproducts (e.g., diastereomers) be identified and minimized?
- Chiral HPLC : Use amylose-based columns to separate enantiomers.
- Kinetic vs. thermodynamic control : Adjust reaction temperature; lower temps favor kinetic products.
- Protecting groups : Temporarily block the hydroxyl group during esterification to prevent racemization .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Molecular docking : Study interactions with enzymes (e.g., lipases for hydrolysis assays).
- Reactivity indices (Fukui functions) : Calculate using Gaussian to identify nucleophilic/electrophilic sites.
- MD simulations : Model solvent effects on reaction pathways (e.g., in DMF or THF) .
Q. How do steric effects from the cyclohexyl group influence spectroscopic properties?
- NMR anisotropy : The cyclohexyl ring induces deshielding in nearby protons (e.g., methoxy group).
- IR spectroscopy : Stretching frequencies for C=O (ester) shift due to electron-donating/withdrawing effects from substituents.
- XRD : Compare bond lengths/angles to less hindered analogs to quantify steric strain .
Q. Methodological Notes
- Structural refinement : Always validate SHELX outputs with R-factor convergence (<5%) and check for ADPs (atomic displacement parameters) exceeding 0.1 Ų, which may indicate disorder .
- Synthesis troubleshooting : If esterification yields are low, consider microwave-assisted synthesis (20–30% time reduction) or enzyme-catalyzed routes for enantioselectivity .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-cyclohexyl-3-hydroxypropanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
PGMLHSGGGNACRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)C1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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